molecular formula C10H15NO B091050 3-(Benzyloxy)propan-1-amine CAS No. 16728-64-6

3-(Benzyloxy)propan-1-amine

Cat. No.: B091050
CAS No.: 16728-64-6
M. Wt: 165.23 g/mol
InChI Key: QFHLJYPKYWISHS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)propan-1-amine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Complex Organic Molecules :

    • 3-(Benzyloxy)propan-1-amine is used in the selective transformations of complex organic molecules, such as in the study of 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-one and its derivatives, indicating its role in specific chemical reactions like hydride and Grignard-type additions and standard reductive amination (Leiren, Valdersnes, & Sydnes, 2013).
  • Development of Antibacterial Agents :

    • Compounds structurally similar to this compound, like 1,3-bis(aryloxy)propan-2-amines, exhibit potent antibacterial activity against Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus strains. This highlights its potential in developing new antibacterial compounds (Serafim et al., 2019).
  • Material Science Applications :

    • In materials science, derivatives of this compound are used to enhance the reactivity of molecules towards benzoxazine ring formation, as seen in the utilization of phloretic acid. This is significant in developing new materials with specific thermal and thermo-mechanical properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
  • Electrochemical Applications :

    • The compound has applications in electrochemistry, as demonstrated in the preparation of iodide selective carbon paste electrodes, where derivatives of this compound are used for modifying carbon nanotubes, enhancing electrode response and selectivity (Ghaedi et al., 2015).
  • Pharmaceutical Synthesis :

  • Catalytic Applications :

    • In catalytic chemistry, this compound and its derivatives are used to investigate unique selective sp3 C-O bond cleavage with amide formation, offering insights into complex catalytic processes (Chen & Hong, 2012).
  • Electro-oxidative Processes :

    • Research on electro-oxidative C(sp3)–H amination has highlighted the role of this compound derivatives in intermolecular oxidative cross-coupling, vital for developing metal- and oxidant-free conditions in chemical reactions (Wu et al., 2017).
  • Corrosion Inhibition :

    • Tertiary amines derived from this compound are studied for their inhibitory performance on carbon steel corrosion, indicating its potential in industrial applications (Gao, Liang, & Wang, 2007).

Safety and Hazards

The safety data sheet for a related compound, 3-Benzyloxy-1-propanol, suggests that adequate ventilation should be ensured during handling . Contact with eyes, skin, or clothing should be avoided, and ingestion and inhalation should be prevented . The compound should be stored in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .

Properties

IUPAC Name

3-phenylmethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHLJYPKYWISHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427866
Record name 3-(benzyloxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16728-64-6
Record name 3-(Benzyloxy)propylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16728-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(benzyloxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 20.5 g(0.1 mol) of the compound prepared in Preparation 5-1) in 40 ml of dimethylformamide was added 4.4 g(0.11 mol) of sodium hydride(60%). 18.9 g(0.11 mol) of benzyl bromide was added and the resulting mixture was reacted for 12 hours. After removal of solvent the reaction, solvent was removed and the residue was dissolved in ethylacetate and the organic layer was washed with saturated sodium bicarbonate solution. After removal of solvent, 200 ml of ethanol and 12.5 g(0.25 mol) of hydrazine hydrate was added thereto, and the resulting mixture was refluxed for 3 hours. After the reaction, solvent was removed under reduced pressure. The residue was dissolved in 200 ml of dichloromethane and the organic layer was washed with saturated sodium bicarbonate solution. 200 ml of 1N aqueous hydrochloric acid solution was added and the organic layer was removed. To the aqueous layer was added 200 ml of dichloromethane, and the resulting solution was basified with 6N sodium hydroxide solution. The organic layer was separated and the solvent was removed under reduced pressure to give 8.3 g(Yield 50%) of the title compound.
[Compound]
Name
compound
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
12.5 g
Type
reactant
Reaction Step Four
Yield
50%

Synthesis routes and methods II

Procedure details

A 60% sodium hydride dispersion in mineral oil (4 g, 0.1 mol) in a small portion at room temperature was added to a stirred solution of 3-amino-1-propanol (7.51 g, 0.1 mol) in THF (150 mL). The mixture was stirred for 30 min under nitrogen, and benzyl bromide (11.9 mL, 0.1 mol) was added. The mixture was stirred for 10 h at room temperature, and concentrated in vacuo. The residue was partitioned between 1 N aqueous HCl solution and CH2Cl2. The aqueous layer was adjusted to pH 10 with 10% aqueous NaOH solution, and extracted with CH2Cl2 (3×100 mL). The extract was dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography using CH2Cl2/MeOH (3:1 to 2:1, v/v) to give 3-(benzyloxy)propylamine (1.37 g, 8.3%) as a yellow oil. 1,3-Dicyclohexylcarbodiimide (14.4 mg, 0.07 mmol) in CH2Cl2 (2 mL) at 0° C. was added dropwise to a mixture of 5 (32 mg, 0.07 mmol) and 3-(benzyloxy)propylamine (11.6 mg, 0.07 mmol), and 1-hydroxybenzotriazole hydrate (9.5 mg, 0.07 mmol) in CH2Cl2 (5 mL). The reaction mixture was stirred for 18 h at room temperature and concentrated in vacuo. The residue was purified by silica gel column chromatography using CH2Cl2/MeOH (30:1, v/v) to afford 8 (36 mg, 85%) as a pale yellow liquid. 1H NMR (CDCl3) δ 8.05 (s, 1H, H4), 7.44 (d, 1H, H5, J=8.7 Hz), 7.19-7.28 (m, 11H, H6+2×OCH2Ph), 6.78-6.82 (m, 3H, H2′+H5′+H6′), 6.06 (AB, 2H, 3′,4′-OCH2O—, Δδ=6.9 Hz, J=1.5 Hz), 5.84 (AB, 2H, 7,8-OCH2O—, Δδ=4.2 Hz, J=1.5 Hz), 4.45 (s, 4H, 2×OCH2Pb), 4.38 (s, 2H, 2-CH2OBn), 3.55 (m, 4H, 3-CONHCH2CH2CH2OBn), 1.87 (quintet, 2H, 3-CONHCH2CH2CH2OBn. J=6.3 Hz); MS (FAB, positive) m/z 604 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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